Resocortol

Descripción

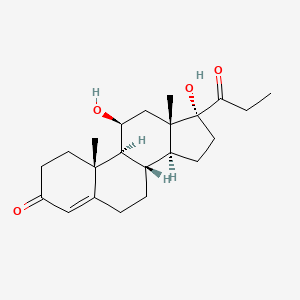

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-propanoyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-4-18(25)22(26)10-8-16-15-6-5-13-11-14(23)7-9-20(13,2)19(15)17(24)12-21(16,22)3/h11,15-17,19,24,26H,4-10,12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERCGHIBUWWDIX-CWNVBEKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166897 | |

| Record name | Resocortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76675-97-3 | |

| Record name | Androst-4-en-3-one, 11,17-dihydroxy-17-(1-oxopropyl)-, (11β,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76675-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resocortol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076675973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resocortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESOCORTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7351V823E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Structural Derivations of Resocortol

Chemical Synthesis Pathways of Resocortol and its Butyrate (B1204436) Ester

The precise, detailed chemical synthesis pathways for this compound (11β,17α-Dihydroxy-21-methylpregn-4-ene-3,20-dione) are not extensively documented in readily accessible public literature. However, its structure, a pregnane (B1235032) derivative with specific hydroxylations and a methyl group at C-21, suggests that its synthesis would involve a series of targeted chemical transformations characteristic of corticosteroid production.

General strategies for synthesizing complex steroid molecules often involve modifications of existing steroid precursors. These modifications typically include:

Dehydrogenation: Introduction of double bonds, such as the Δ4-ene in this compound, often achieved through chemical or microbial dehydrogenation processes.

Hydroxylation: Selective introduction of hydroxyl groups at specific positions, such as the 11β and 17α positions in this compound. Microbial hydroxylation is a known technique for achieving stereoselective hydroxylations in steroid synthesis.

Side Chain Modification: Alteration of the C-17 side chain, which in this compound involves a methyl group at C-21 and a ketone at C-20. This differentiates it from many corticosteroids that typically have a 21-hydroxy or 21-acetate group.

For the synthesis of This compound Butyrate , which is an ester of this compound, general esterification methods would be employed. An analogous example is the synthesis of hydrocortisone (B1673445) butyrate, which can be prepared by an acylation reaction of hydrocortisone acetate (B1210297) with butyryl chloride in an organic solvent, followed by selective hydrolysis. Another common method for forming esters under mild conditions is Steglich esterification, which utilizes reagents such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminaminopyridine (DMAP). Such methods would facilitate the attachment of a butyrate moiety to a suitable hydroxyl group on the this compound scaffold, likely at the 17-propionyl group, as indicated by its IUPAC name (11,17-Dihydroxy-10,13-dimethyl-17-propanoyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one) .

Stereochemical Considerations in this compound Synthesis

This compound possesses a complex stereochemical profile, indicated by its IUPAC name which specifies multiple chiral centers and their absolute configurations: (8S,9S,10R,11S,13S,14S,17R). The presence of 11β and 17α hydroxyl groups further emphasizes the importance of stereocontrol during its synthesis.

Achieving precise stereochemical control is paramount in the synthesis of complex organic molecules like steroids, as the three-dimensional arrangement of atoms significantly impacts a molecule's properties, including its biological activity. Strategies commonly employed to control stereochemistry in organic synthesis include:

Chiral Pool Approach: Utilizing naturally occurring chiral starting materials that already possess desired stereocenters.

Resolution: Separating a mixture of enantiomers through chemical, chromatographic, or catalytic (often enzymatic) methods at various stages of the synthesis.

Chiral Auxiliaries: Employing enantiopure appendages that temporarily introduce new stereocenters with a defined relative configuration, which are later removed.

Enantioselective Synthesis: Introducing new stereocenters through reagent control, often involving chiral catalysts, where the chiral reagent does not become part of the final product.

The specific β-orientation at C-11 and α-orientation at C-17 in this compound's structure necessitate stereoselective reactions to ensure the correct spatial arrangement of these hydroxyl groups.

Derivation of this compound from Precursor Steroid Structures

This compound is classified as a synthetic glucocorticoid corticosteroid. All steroid hormones, including corticosteroids, are biosynthesized in living organisms from cholesterol. The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588). This makes pregnenolone a fundamental precursor for all subsequent steroid structures.

The core structure of steroids is a tetracyclic C17 hydrocarbon known as gonane (B1236691) or sterane, composed of three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring. this compound's chemical name, 11β,17α-Dihydroxy-21-methylpregn-4-ene-3,20-dione, explicitly indicates its derivation from the pregnane skeleton, which is a C21 steroid with additional methyl groups at C-10 and C-13, and a side chain at C-17.

The biosynthesis of natural corticosteroids, such as cortisol, involves a series of enzymatic hydroxylations of pregnenolone, typically at positions C-17, C-11, and C-21. While this compound is synthetic, its structural features (11β, 17α-dihydroxylations, Δ4-ene, and the C-21 methyl group) suggest that its synthetic derivation would involve similar strategic modifications of a pregnane-based precursor. The introduction of the Δ4-ene (double bond between C-4 and C-5) and the ketone at C-3 are common features in many active corticosteroids.

Characterization of Related Compounds and Impurities in Research

In pharmaceutical research and development, the characterization of chemical compounds, including active pharmaceutical ingredients, related substances, and impurities, is crucial for quality control and regulatory compliance. This compound and its related compounds, including its butyrate ester and various impurities, are available as reference standards for analytical purposes.

These reference standards are rigorously characterized to ensure their identity, purity, and quality. The characterization typically involves a suite of analytical techniques:

Mass Spectrometry (MS): Used for determining molecular weight and elucidating structural information through fragmentation patterns. For instance, this compound butyrate has been characterized with an m/z of 429.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. Both ¹H NMR and ¹³C NMR are standard tools.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in the molecule based on their characteristic vibrational frequencies.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Employed for separation, identification, and quantification of the main compound, related substances, and impurities. When coupled with mass spectrometry (LC-MS/MS), it provides highly sensitive and selective analysis.

Suppliers of this compound reference standards provide comprehensive Certificates of Analysis (CoA) and analytical data to comply with regulatory guidelines, aiding in product development, method validation, and stability studies. These efforts are essential for identifying unknown impurities and assessing their potential impact in research contexts.

Detailed Research Findings

Table 1: Key Chemical Properties of this compound and this compound Butyrate

| Compound | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID |

| This compound | C₂₂H₃₂O₄ | 360.494 | 20055396 |

| This compound Butyrate | C₂₆H₃₈O₅ | 430.2719 (monoisotopic) | 20055397 |

Mechanistic and Molecular Pharmacology of Resocortol

Glucocorticoid Receptor (NR3C1) as the Primary Molecular Target

The glucocorticoid receptor (GR), also identified by its gene name NR3C1, serves as the principal molecular target for endogenous glucocorticoids like cortisol, as well as synthetic counterparts such as Resocortol. This receptor is ubiquitously expressed across nearly all cell types within the body, where it plays a critical role in regulating genes that govern development, metabolism, and immune responses. this compound butyrate (B1204436) functions as a glucocorticoid receptor agonist, directly targeting NR3C1.

The glucocorticoid receptor is characterized by a modular architecture comprising several distinct functional and structural domains. These include the N-terminal (modulatory) domain (NTD), the DNA-binding domain (DBD), a flexible hinge region (H), and the ligand-binding domain (LBD).

The N-terminal domain (NTD) is unique to glucocorticoid receptors, spanning the first 440 amino acid residues. This domain is largely responsible for the receptor's transcriptional activation function 1 (AF-1). Meanwhile, the DNA-binding domain (DBD) is highly conserved and features two zinc finger motifs. These motifs are essential for mediating the receptor's specific binding to target DNA sequences, known as glucocorticoid response elements (GREs).

Studies on this compound butyrate (RCB) have provided insights into its comparative binding affinity for the glucocorticoid receptor. RCB demonstrates a binding affinity to the GR that is comparable to that of triamcinolone (B434) acetonide. Quantitatively, RCB exhibits an affinity approximately 1.5 times greater than dexamethasone (B1670325), three times greater than betamethasone (B1666872) valerate (B167501) (BMV), and notably 10-14 times greater than cortisol. It is important to note that the metabolites generated from this compound butyrate exhibit significantly lower affinities for the glucocorticoid receptor.

Table 1: Comparative Binding Affinities of this compound Butyrate and Reference Glucocorticoids for the Glucocorticoid Receptor

| Compound | Relative Binding Affinity (vs. Cortisol) |

| This compound Butyrate | 10-14x |

| Triamcinolone Acetonide | Similar to this compound Butyrate |

| Dexamethasone | ~6.7-9.3x (1.5x lower than RCB) |

| Betamethasone Valerate | ~3.3-4.7x (3x lower than RCB) |

| Cortisol | 1x (Reference) |

The process of ligand binding to the glucocorticoid receptor is not a static event but involves intricate dynamic transitions. The binding of a ligand, such as this compound, to the GR induces significant conformational changes within the LBD. These changes, in turn, modulate the AF-2 surface, which then facilitates selective interactions with various coregulators.

A key aspect of this dynamic interaction involves the H12 helix within the GR LBD. This helix exists as a dynamic ensemble of conformations, and the specific conformation it adopts is largely dictated by the nature of the interacting ligand. For instance, agonist ligands like dexamethasone tend to stabilize the H12 helix in a few specific poses, leading to a deep minimum in the potential energy surface. Conversely, antagonist ligands, such as RU486, promote a wider range of H12 conformational amplitudes, characterized by a flatter potential landscape. Furthermore, the complete folding of helix H1 within the LBD is observed to occur specifically upon ligand binding, indicating that this is a critical, final step in the receptor's folding pathway. Following ligand binding and the subsequent conformational changes, the activated this compound-receptor complex undergoes translocation from the cytoplasm to the nucleus.

Comparative Binding Affinity of this compound for the Glucocorticoid Receptor

Cellular and Subcellular Interactions of this compound

Like other glucocorticoids, this compound is lipophilic, allowing it to readily diffuse across the cellular membrane. In its unbound state, the glucocorticoid receptor primarily resides in the cytosol of the cell.

In the absence of a bound hormone, the glucocorticoid receptor exists within the cytosol as part of a multi-protein complex. This complex includes several chaperone proteins, notably heat shock protein 90 (Hsp90), heat shock protein 70 (Hsp70), and FKBP52 (FK506-binding protein 52). These chaperone proteins are crucial for maintaining the GR in a conformationally competent state, ready to bind its cognate ligand.

Hsp90 and Hsp70 play a significant role in remodeling the GR's conformation, which is essential for regulating ligand binding. This process is further assisted by other co-chaperones. Importantly, Hsp90 also interacts with immunophilins, such as FKBP52. This association links the GR complex to the dynein protein trafficking pathway, a mechanism that facilitates the movement of the activated receptor from the cytoplasm into the nucleus. Specifically, FKBP52 integrates into the GR chaperone cycle and directly binds to the active client, thereby potentiating GR activity.

The binding of a ligand, such as this compound, to the glucocorticoid receptor triggers a crucial event: the release of the associated heat shock proteins from the receptor complex. Following this dissociation, the ligand-bound GR undergoes a process of nuclear translocation, moving from the cytoplasm into the cell nucleus. This translocation can occur via active transport mechanisms. Once inside the nucleus, the activated GR complex undergoes dimerization. The dimeric receptor then binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. This binding event ultimately leads to the regulation of gene expression. The dynamic movement of steroid hormone receptors, including the GR, within the nucleus is also dependent on Hsp90 and ATP.

Biotransformation and Metabolic Pathways of Resocortol

Enzymatic Biotransformation in Biological Systems

The metabolic processing of resocortol butyrate (B1204436) (RCB) in biological systems primarily involves enzymatic transformations aimed at facilitating its elimination from the body. These processes are broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Reduction of A-ring and Carbonyl Groups

The primary route of Phase I biotransformation for this compound butyrate involves reductive processes. Specifically, studies have shown that the main metabolic pathway in both skin and liver tissues is the 5α-reduction of the A-ring, followed by the reduction of the 3-carbonyl group . In the liver, metabolism proceeds at a significantly faster rate compared to the skin, and 5β-reduction also occurs in this organ . This type of reduction, particularly of carbonyl groups, is a common Phase I metabolic reaction for many drugs, converting lipophilic compounds into more polar molecules by introducing or exposing polar functional groups .

Phase II Metabolism: Conjugation Processes (e.g., Glucuronidation)

While specific Phase II metabolic pathways for this compound itself are not detailed in the available research, Phase II metabolism generally involves conjugation reactions where endogenous hydrophilic groups are added to the parent compound or its Phase I metabolites . These reactions typically lead to the formation of larger, more polar, and water-soluble compounds, which are then readily excreted from the body . Common Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with amino acids or glutathione (B108866) . Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a major pathway for increasing the water solubility of various substances, including hormones and xenobiotics, thereby facilitating their elimination via urine or bile .

Identification and Characterization of this compound Metabolites

The identification and characterization of metabolites are crucial for understanding a compound's metabolic fate. For this compound butyrate, the primary metabolites identified arise from the Phase I reductive processes, specifically the 5α-reduction of the A-ring and the subsequent reduction of the 3-carbonyl group . In the liver, 5β-reduction also contributes to the metabolite profile . These structural changes alter the compound's properties, including its affinity for biological targets. The metabolites of this compound butyrate have been characterized as displaying only low to very low affinities for the glucocorticoid receptor . Techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed in metabolite identification studies to screen, detect, and quantify metabolites by matching observed spectra against known metabolite databases .

Tissue-Specific Differences in this compound Metabolism

Metabolic rates and pathways can exhibit significant variations depending on the tissue in which biotransformation occurs. In the case of this compound butyrate, a notable tissue-specific difference has been observed between the liver and the skin. Metabolism in the liver is considerably more rapid than in the skin . Furthermore, while 5α-reduction of the A-ring and reduction of the 3-carbonyl group are common in both tissues, 5β-reduction specifically occurs in the liver . This highlights how different tissues, due to their unique enzymatic compositions and metabolic capacities, can process the same compound differently, influencing local concentrations of the parent compound and its metabolites . Such tissue-specific metabolism plays a vital role in regulating the availability of active ligands to their receptors .

Implications of Metabolite Affinity for Glucocorticoid Receptors

The affinity of a compound and its metabolites for target receptors is a key determinant of their pharmacological activity. This compound butyrate exhibits a significant binding affinity for the glucocorticoid receptor (GR), comparable to triamcinolone (B434) acetonide, approximately 1.5 times that of dexamethasone (B1670325), three times that of betamethasone (B1666872) valerate (B167501) (BMV), and 10-14 times that of cortisol . This high affinity contributes to its potential as a glucocorticoid.

In contrast, the metabolites of this compound butyrate demonstrate only low to very low affinities for the glucocorticoid receptor . This difference in receptor affinity between the parent compound and its metabolites has important implications. A rapid conversion of the active parent compound into inactive or less active metabolites can lead to a localized or transient pharmacological effect, minimizing systemic side effects . This metabolic inactivation at the receptor level is a desirable characteristic for topical glucocorticoids, as it allows for potent local action while reducing the risk of systemic adverse effects associated with prolonged or widespread glucocorticoid receptor activation . The glucocorticoid receptor, a member of the nuclear hormone receptor superfamily, is expressed in nearly every cell and plays a crucial role in regulating development, metabolism, and immune responses . The low affinity of this compound metabolites for this receptor suggests an efficient deactivation mechanism post-action.

Preclinical Investigative Methodologies for Resocortol Research

In Vitro Research Models for Mechanistic Studies

In vitro models are fundamental in early-stage drug discovery, offering controlled environments to dissect the molecular and cellular mechanisms of a compound. For Resocortol butyrate (B1204436), these models have been crucial in understanding its interaction with target receptors and its initial metabolic transformations.

Cell-based assays are extensively utilized to evaluate ligand-receptor interactions, including binding affinity and subsequent receptor activation . For this compound butyrate, studies have focused on its interaction with the glucocorticoid receptor (GR), given its classification as a synthetic glucocorticoid corticosteroid . These assays typically involve cells engineered to express the target receptor and a reporter system, allowing for quantitative and functional assessment of compound activity .

Detailed Research Findings: this compound butyrate has demonstrated a notable relative binding affinity for the glucocorticoid receptor. Its affinity was found to be similar to that of triamcinolone (B434) acetonide, approximately 1.5 times greater than dexamethasone (B1670325), three times that of betamethasone (B1666872) valerate (B167501) (BMV), and significantly higher, 10-14 times, compared to cortisol. Conversely, the metabolites of this compound butyrate exhibited only low to very low affinities for the receptor, suggesting that the parent compound is the primary active species in terms of receptor binding .

Table 1: Relative Binding Affinity of this compound Butyrate and Reference Compounds for the Glucocorticoid Receptor

| Compound | Relative Binding Affinity (vs. Cortisol) |

| Cortisol | 1 |

| This compound Butyrate | 10-14 |

| Triamcinolone Acetonide | Similar to this compound Butyrate |

| Dexamethasone | ~0.67 (1.5x less than this compound Butyrate) |

| Betamethasone Valerate | ~0.33 (3x less than this compound Butyrate) |

Transcriptional regulation is a key mechanism by which glucocorticoids exert their effects, involving the modulation of gene expression through interaction with nuclear receptors and subsequent binding to specific DNA sequences (response elements) . Cellular systems are employed to analyze how a compound influences gene expression patterns, often using reporter gene constructs or advanced transcriptomic techniques such as RNA sequencing or microarrays . These methods allow researchers to identify target genes whose transcription is activated or repressed by the compound. For this compound, as a glucocorticoid receptor agonist , such studies would aim to identify the specific genes and pathways it modulates within various cell types.

Isolated microsomes, particularly from liver tissue, serve as a critical in vitro system for assessing the metabolic stability and profiling the biotransformation pathways of drug candidates . These preparations contain key drug-metabolizing enzymes, notably the cytochrome P450 (CYP) superfamily, which are responsible for Phase I biotransformation reactions .

Detailed Research Findings: Studies on this compound butyrate using isolated microsomes revealed that its primary route of biotransformation in both skin and liver involved 5alpha-reduction of the A-ring, followed by the reduction of the 3-carbonyl group. In liver microsomes, the metabolism of this compound butyrate was observed to be significantly more rapid than in skin microsomes, and an additional metabolic pathway, 5beta-reduction, also occurred . These findings provide crucial insights into the initial metabolic fate of this compound butyrate in key organs.

Advanced Cell Culture Systems (e.g., Organoids) for Human-Relevant Biology

Advanced cell culture systems, such as organoids, represent a significant advancement in in vitro research, offering three-dimensional (3D) multicellular structures that closely mimic the architecture and function of native human organs . Derived from pluripotent or adult stem cells, organoids provide a more physiologically relevant context for studying human biology, disease modeling, and drug responses compared to traditional two-dimensional cell cultures . While specific published research detailing the use of organoids for this compound investigations was not identified in the immediate search, these systems hold considerable potential for future studies. Their ability to recapitulate complex tissue structures, cellular diversity, and organ-specific metabolic profiles could offer valuable insights into this compound's effects in a human-relevant context, particularly concerning its metabolism and pharmacodynamic actions within specific organ systems like the liver or skin .

Ex Vivo Analyses of Tissue Metabolism

Ex vivo analyses bridge the gap between in vitro cellular studies and in vivo animal models by examining drug metabolism in excised tissues that retain much of their physiological integrity . This approach allows for the investigation of tissue-specific metabolic pathways in a more complex environment than isolated enzyme systems, while still offering greater control than in vivo studies.

Detailed Research Findings: The biotransformation of this compound butyrate has been assessed ex vivo in both skin and liver tissues. Consistent with microsomal findings, the main metabolic pathway observed was the 5alpha-reduction of the A-ring, followed by the reduction of the 3-carbonyl group. The liver demonstrated a considerably more rapid rate of metabolism compared to the skin, and in the liver, 5beta-reduction was also identified as a metabolic route . These ex vivo findings corroborate the in vitro microsomal data and provide further evidence of tissue-specific differences in this compound butyrate's metabolism.

In Vivo Animal Model Systems for Pharmacodynamic and Biotransformation Studies

Detailed Research Findings: In vivo studies on this compound butyrate have been conducted in dogs to investigate its pharmacodynamic effects, specifically its impact on the hypothalamic-pituitary-adrenal (HPA) axis, a critical system regulated by glucocorticoids. The suppression of the HPA axis was assessed by measuring basal and corticotrophin-releasing hormone (CRH)-stimulated plasma cortisol concentrations.

Table 2: In Vivo Pharmacodynamic Effects on HPA Axis Suppression in Dogs

| Treatment | Effect on AUC of Plasma Cortisol (following CRH stimulation) | Effect on Adrenocortical Function (Oral Administration) |

| This compound Butyrate (Topical) | Not significantly reduced | N/A |

| Betamethasone Valerate (BMV) (Topical) | Significantly reduced compared to pretreatment | N/A |

| This compound Butyrate (Oral) | N/A | No suppression |

| Betamethasone Valerate (BMV) (Oral) | N/A | Almost complete suppression |

The results indicated that topical application of this compound butyrate did not lead to a significant reduction in the area under the curve (AUC) of plasma cortisol following CRH stimulation, unlike betamethasone valerate (BMV), which showed a significant reduction. Furthermore, oral administration of this compound butyrate did not suppress adrenocortical function, whereas oral BMV induced almost complete suppression of both basal and CRH-induced cortisol concentrations . These findings suggest a distinct pharmacodynamic profile for this compound butyrate in an in vivo setting, particularly concerning its systemic effects on the HPA axis.

Rodent Models in Steroid Research

Rodent models, particularly mice and rats, are extensively utilized in steroid research due to their practical advantages, including small size, cost-effectiveness, ease of breeding, and amenability to genetic manipulation. These models serve as crucial tools for investigating the systemic and localized effects of glucocorticoids, such as this compound, on various physiological systems.

In the context of glucocorticoid research, rodent models are employed to study a spectrum of effects, including glucocorticoid-induced changes in bone structure and growth, as well as their impact on immune responses. For instance, murine models have been instrumental in understanding how steroid treatment influences immunotherapy responses and contributes to immune suppression following surgical interventions, such as those for glioblastoma. These models allow for the assessment of changes in circulating immune cell populations, like lymphocytes, in response to steroid administration.

Rats are also commonly used for preclinical efficacy and safety studies of inhaled corticosteroids. The rat lipopolysaccharide (LPS)-induced inflammation model, for example, offers advantages such as the ability to perform serial blood sampling and precise intratracheal drug delivery, making it suitable for evaluating the therapeutic index of inhaled steroids. Studies using rat models have shown that while efficacy and side effect profiles of inhaled steroids can be differentiated at low doses, this distinction may diminish at maximum efficacious doses.

Canine Models for Glucocorticoid Biotransformation and Pharmacodynamics

Dogs, being larger than rodents, can exhibit more severe pathologies relevant to human conditions, although they may also present with greater inter-individual variation. Research using canine models has explored the effects of selective glucocorticoid receptor modulators (GRMs) on cytokine responses in models of endotoxemia, demonstrating their anti-inflammatory potential and impact on plasma cortisol levels. Notably, specific research has delved into the "Aspects of pharmacodynamics and biotransformation of the glucocorticoid this compound butyrate" in canine models, providing direct insights into the behavior of a related compound of this compound in this species. Glucocorticoid effects on water and electrolyte balance, including the development of polydipsia and polyuria, are particularly pronounced and unique in dogs compared to other species like cats or humans, highlighting species-specific physiological responses.

Assessment of Systemic Physiological Effects (e.g., Hypothalamic-Pituitary-Adrenal Axis Suppression)

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a complex neuroendocrine system crucial for maintaining physiological homeostasis and mediating the body's response to stress. Glucocorticoids, including synthetic compounds like this compound, are known to exert negative feedback on the HPA axis, leading to its suppression.

Assessment of HPA axis suppression in preclinical research typically involves measuring circulating levels of key hormones such as cortisol (corticosterone in rodents) and adrenocorticotropic hormone (ACTH). Dynamic tests, such as the dexamethasone suppression test, are frequently employed to evaluate the suppressibility of elevated hormone levels and to determine the adequacy of hormone reserve under stimulation.

In animal models, studies investigate the impact of glucocorticoid administration on HPA axis activity. For instance, in rats with uncontrolled insulin-deficient diabetes mellitus, physiological leptin replacement can normalize increased HPA axis activity, although this effect does not always directly correlate with other metabolic outcomes like hyperglycemia. Canine models also demonstrate that glucocorticoids can strongly suppress the endotoxin-induced rise in plasma cortisol. Understanding the extent and duration of HPA axis suppression is critical for characterizing the systemic physiological effects of glucocorticoids in preclinical studies.

Methodological Considerations and Limitations of Animal Models in Preclinical Research

Despite their indispensable role, animal models in preclinical research, particularly for compounds like this compound, present several methodological considerations and inherent limitations that can impact the translatability of findings to human physiology.

A primary challenge stems from the fundamental biological differences between animal species and humans. These disparities encompass variations in metabolism, organ structure and function, immune responses, and genetic makeup, which can lead to significant discrepancies in drug efficacy and safety profiles when translated from animals to humans. Consequently, a drug that appears promising in preclinical animal trials may fail in human clinical phases due to unforeseen toxicities or a lack of therapeutic effect, contributing to a high failure rate in drug development.

Furthermore, animal models may not fully mimic the intricate complexity of human diseases, often simplifying conditions that are multifactorial in humans. Other limitations include the resource-intensive and time-consuming nature of animal experiments, as well as the reduced genetic diversity in laboratory animals compared to human populations. The static environmental conditions in laboratory settings also differ from the dynamic human environment, potentially influencing study outcomes. These factors underscore the importance of careful interpretation of preclinical data and the ongoing quest for more predictive and human-relevant alternative testing methods.

Advanced Analytical Techniques for this compound and Metabolite Detection

The accurate detection and quantification of this compound and its metabolites are crucial for understanding its pharmacokinetics and biotransformation. Advanced analytical techniques provide the necessary sensitivity and specificity for these investigations.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a state-of-the-art analytical technique widely employed for the sensitive and comprehensive detection and quantification of compounds and their metabolites in complex biological matrices. Its capabilities make it the technology of choice for drug metabolism and pharmacokinetics (DMPK) studies.

UHPLC-MS/MS offers superior chromatographic resolution and speed compared to conventional HPLC, enabling the separation of a wide diversity of molecules, including polar, mid-polar, and non-polar metabolites, within short analysis times. The tandem mass spectrometry component provides high sensitivity and specificity, allowing for the identification and quantification of target compounds and their biodegradation products, even when present at very low concentrations. This technique is routinely used for the simultaneous detection of multiple glucocorticoids in biological samples, such as urine, and for elucidating metabolic pathways by identifying drug metabolites. The method involves constructing calibration curves using authentic chemical standards to accurately determine the absolute concentrations of analytes in biological samples.

Isotope-Labeled Compound Tracing in Metabolic Studies

Isotope-labeled compounds are indispensable tools in metabolic studies, offering a precise means to track and quantify the fate of this compound and its metabolites within biological systems. These compounds are chemically modified to incorporate stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), within their molecular structure.

The key advantage of stable isotope labeling is that these isotopes serve as tracers, allowing for the precise tracking and quantification of the labeled steroids and their metabolic products using mass spectrometry. Crucially, the incorporation of stable isotopes does not significantly alter the chemical properties of the compounds, ensuring that their biological behavior closely mimics that of the unlabeled parent compound.

In metabolic research, isotope-labeled steroids are frequently used as internal standards in quantitative detection methods, which significantly enhances the sensitivity and accuracy of measuring steroid concentrations and their metabolites in biological samples. This technique is vital for elucidating metabolic pathways, understanding drug interactions, and improving the pharmacokinetic profiles of drug candidates. For example, ¹³C- and ¹⁵N-labeled derivatives have been successfully employed in UPLC/Q-TOF MS studies to detect and identify drug metabolites in hepatocyte cultures, providing critical information for drug development.

Structure Activity Relationships and Analog Development of Resocortol

Correlating Structural Modifications with Glucocorticoid Receptor Affinity

The interaction of glucocorticoids with the glucocorticoid receptor (GR) is highly dependent on their chemical structure. Resocortol butyrate (B1204436) (RCB), a derivative of this compound, exhibits a notable relative binding affinity for the GR. Studies have shown that RCB's affinity is comparable to that of triamcinolone (B434) acetonide. Furthermore, RCB demonstrates a higher affinity than several established glucocorticoids, being approximately 1.5 times more potent than dexamethasone (B1670325), three times more active than betamethasone (B1666872) valerate (B167501) (BMV), and 10-14 times more potent than cortisol .

The significance of specific structural moieties in this compound butyrate is underscored by the observation that its metabolites exhibit very low affinity for the GR . This suggests that the butyrate ester group plays a crucial role in the compound's ability to bind effectively to the receptor. General structure-activity relationship (SAR) studies for corticosteroids indicate that modifications at the C17α and C16 positions can enhance glucocorticoid activity . Additionally, the esterification of hydroxyl groups within the side chain of glucocorticoids has been shown to increase their affinity to the GR, primarily by reducing the dissociation rate from the receptor . Conversely, while 9α-fluorination generally enhances activity in many glucocorticoids, it has been observed to slightly decrease the binding affinity for certain epimers of budesonide, highlighting the complex and context-dependent nature of SAR in this class of compounds .

The comparative binding affinities of this compound butyrate against other known glucocorticoids are summarized in the table below:

| Compound | Relative Binding Affinity to GR (vs. Cortisol) | Source |

| This compound Butyrate | 10-14 times | |

| Triamcinolone Acetonide | Similar to RCB | |

| Dexamethasone | ~6.7-9.3 times (1.5 times less than RCB) | |

| Betamethasone Valerate | ~3.3-4.7 times (3 times less than RCB) | |

| Cortisol | 1 time (Reference) |

Rational Design of this compound Analogs Based on Mechanistic Insights

Rational drug design for glucocorticoid analogs, including potential this compound derivatives, is fundamentally guided by mechanistic insights into how these compounds interact with the glucocorticoid receptor. The GR, a ligand-activated transcription factor, mediates the diverse effects of glucocorticoids by binding to them, translocating to the nucleus, and regulating gene transcription through processes of transactivation and transrepression .

For this compound, the observation that this compound butyrate's metabolites exhibit significantly reduced GR affinity suggests that the intact butyrate ester is a critical pharmacophore for optimal receptor binding . This provides a mechanistic insight: maintaining or modifying this specific ester linkage, or similar lipophilic functionalities at the C17 position, could be a key strategy in designing this compound analogs with improved or modulated GR affinity. Rational design efforts for corticosteroids often consider molecular size descriptors and the nature of substituents at positions like C17a and C17b, as these factors can influence GR binding affinity . By systematically altering these structural elements and assessing their impact on GR interaction, researchers can rationally design new analogs. While specific detailed rational design programs for this compound analogs are not extensively documented, the general principles applied to other glucocorticoids would involve understanding the precise molecular interactions within the GR binding pocket to guide the synthesis of derivatives with desired properties.

Computational Modeling and In Silico Approaches in this compound Derivative Research

Computational modeling and in silico approaches have become indispensable tools in modern drug discovery and development, offering cost-effective and time-efficient strategies to identify and optimize drug candidates . While specific published studies detailing the application of these methods directly to this compound or its derivatives are limited, the general utility of these techniques in glucocorticoid research is well-established.

In silico methods, such as molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationships (QSAR), can be employed to:

Predict Binding Affinity: Molecular docking simulations can predict the binding modes and affinities of this compound derivatives to the GR, allowing for the virtual screening of numerous potential analogs without the need for extensive synthesis and experimental testing .

Elucidate Action Mechanisms: Computational models can provide insights into the precise molecular interactions between this compound and the GR, helping to understand how specific structural modifications might influence receptor activation, conformational changes, and subsequent gene regulation .

Rationalize SAR: QSAR models can establish mathematical relationships between the chemical structures of this compound derivatives and their observed GR affinities, enabling the prediction of activity for novel, unsynthesized compounds and guiding lead optimization .

Design Novel Compounds: Ligand-based and structure-based drug design approaches, including fragment-based design and de novo drug design, could be used to generate new this compound-like scaffolds or to grow existing structures with improved GR selectivity or potency .

The application of these computational tools to this compound derivative research would significantly accelerate the identification of promising candidates by reducing the number of compounds requiring experimental synthesis and testing, thereby streamlining the drug development process.

Development of this compound as a Reference Standard for Glucocorticoid Research

Although this compound itself was never marketed as a therapeutic agent , its distinct pharmacological profile, particularly the high glucocorticoid receptor affinity of its butyrate ester, has positioned it as a valuable compound in specific areas of glucocorticoid research.

This compound, or its derivative this compound butyrate, can serve as a reference standard in analytical methods for the detection and quantification of glucocorticoids. For instance, it has been included among a panel of glucocorticoids in the development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for detecting these compounds in biological samples like urine . Such analytical standards are crucial for ensuring the accuracy and reliability of assays used in various research and diagnostic contexts.

In broader glucocorticoid research, compounds with well-characterized GR binding affinities, like this compound butyrate, can be utilized as reference compounds in in vitro receptor binding assays to compare the potency of newly synthesized or investigated glucocorticoids . They can also be employed in studies assessing the dynamics of glucocorticoid receptor activation and nuclear translocation, providing a benchmark against which the behavior of other glucocorticoids can be evaluated . The use of such reference standards is fundamental for validating experimental results and ensuring consistency across different research studies in the field of glucocorticoid pharmacology.

Future Research Directions and Theoretical Perspectives

Elucidating Novel Protein-Protein Interactions within the Glucocorticoid Signaling Pathway

The glucocorticoid receptor (GR) engages in extensive protein-protein interactions (PPIs) that are fundamental to its diverse physiological functions, including its anti-inflammatory capacity . These interactions involve co-regulator proteins, transcription factors such as NF-κB and AP-1, and chaperone complexes, which collectively dictate receptor functionality and influence various signaling pathways . Future research on Resocortol would involve systematically elucidating how its binding to the GR specifically modulates or induces novel protein-protein interactions within the glucocorticoid signaling cascade. Techniques such as affinity purification coupled with mass spectrometry could identify previously uncharacterized GR interactors in the presence of this compound, providing insights into unique downstream signaling events . Understanding these specific interactions could reveal mechanisms by which this compound might differentially affect GR activity compared to other glucocorticoids, potentially leading to a more nuanced understanding of GR-mediated gene regulation .

Advanced Mechanistic Studies using Gene Editing and Proteomic Approaches

Advanced mechanistic studies employing gene editing and proteomic approaches offer powerful tools to dissect the precise cellular responses induced by compounds like this compound. Gene editing technologies, such as CRISPR/Cas9, enable targeted modifications to an organism's DNA, allowing researchers to study the effects of specific gene alterations on protein expression and identify potential off-target effects . Proteomics, through techniques like mass spectrometry, provides comprehensive analysis of protein expression, modifications, and interactions, which is crucial for confirming protein-level changes induced by gene editing and for understanding proteome-wide responses to perturbations . For this compound, these approaches could be utilized to:

Identify specific gene targets : Gene editing could be used to create cellular models with altered GR expression or specific GR mutations, allowing for the precise mapping of this compound-responsive genes .

Map proteomic changes : Proteomic profiling could reveal global protein expression changes and post-translational modifications induced by this compound, providing a comprehensive view of its impact on cellular pathways .

Elucidate signaling pathway modulation : By combining gene editing with quantitative proteomics, researchers could precisely determine how this compound influences specific protein networks and signaling pathways, such as the MAPK pathway, which is known to interact with GR signaling .

Such studies would provide detailed mechanistic insights into this compound's actions at the molecular level, moving beyond general GR activation to specific cellular consequences.

Development of Alternative In Vitro Models to Enhance Translational Research

Traditional two-dimensional (2D) cell culture models often fail to fully replicate the complex physiological environment of human tissues and organs, leading to disparities between in vitro and in vivo observations in drug research . The development of alternative, more physiologically relevant in vitro models is crucial for enhancing translational research and improving the predictability of preclinical drug evaluation . Future research on this compound could significantly benefit from the application and further development of complex in vitro models (CIVMs), including:

Three-dimensional (3D) cell cultures : These models, utilizing bio-polymer or tissue-derived matrices, better reconstruct the multicellular environment and structural characteristics of native tissues, providing a more accurate reflection of in vivo conditions .

Organ-on-a-chip systems : Microfluidic platforms that mimic the physiological functions and interactions of specific organs offer a highly controlled and physiologically relevant environment for studying drug effects .

Human-derived induced pluripotent stem cell (iPSC) models : These models offer the potential for patient-specific or tissue-specific responses, increasing the translational potential of in vitro findings .

By leveraging these advanced in vitro models, researchers could more accurately assess this compound's effects on specific cell types and tissues, such as immune cells or metabolic tissues, under conditions that closely resemble the human body, thereby enhancing the translational relevance of the findings .

Computational Chemistry and Molecular Dynamics Simulations for Receptor-Ligand Interactions

Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for predicting molecular behavior, chemical properties, and reaction mechanisms, allowing for the analysis and optimization of molecular interactions without extensive physical experimentation . For this compound, these computational approaches are vital for a detailed understanding of its interaction with the glucocorticoid receptor:

Binding mechanism elucidation : MD simulations can model the dynamic binding process of this compound to the GR, revealing the precise molecular interactions, hydrogen bonds, and hydrophobic contacts that stabilize the ligand-receptor complex .

Conformational changes : Simulations can predict the conformational changes induced in the GR upon this compound binding, which are critical for receptor activation, nuclear translocation, and subsequent gene regulation .

Affinity and selectivity prediction : Quantum chemistry and molecular docking can estimate the binding affinity of this compound to the GR and potentially to other nuclear receptors, providing insights into its selectivity profile .

Structure-activity relationship (SAR) studies : Computational models can facilitate the rapid in silico screening of this compound derivatives or related compounds, guiding the design of novel GR ligands with improved properties .

These computational insights would complement experimental data, providing a deeper molecular-level understanding of this compound's interaction with its primary target, the GR .

Conceptual Frameworks for Targeted Glucocorticoid Action (e.g., Receptor Selectivity)

The development of selective glucocorticoid receptor modulators (SEGRMs) represents a significant conceptual framework in glucocorticoid research, aiming to harness the beneficial anti-inflammatory and immunosuppressive properties of glucocorticoids while minimizing undesirable side effects . Classical glucocorticoids, such as dexamethasone (B1670325), activate the GR to work through multiple signal transduction pathways, leading to both therapeutic effects and widespread side effects like hyperglycemia and osteoporosis . SEGRMs are designed to selectively activate only a subset of GR mechanisms of action, ideally promoting transrepression (anti-inflammatory effects) while reducing transactivation (associated with many side effects) .

For this compound, future research would explore its potential within this framework:

Assessing selectivity profile : Studies would investigate whether this compound exhibits a dissociated profile, preferentially activating anti-inflammatory pathways over those linked to adverse effects .

Modulation of co-regulator recruitment : SEGRMs achieve their selectivity by promoting the specific recruitment of transcriptional co-regulators . Research could determine if this compound influences the recruitment of particular co-activators or co-repressors to the GR, thereby contributing to a selective gene expression profile .

Targeted tissue action : Investigating if this compound demonstrates tissue-specific GR activation or modulation, which could lead to more localized and targeted therapeutic effects, reducing systemic side effects .

By understanding this compound's precise interaction with the GR and its subsequent signaling bias, researchers could position it within the evolving landscape of targeted glucocorticoid action, potentially contributing to the development of more refined GR agonists with improved therapeutic indices .

Q & A

Q. What analytical techniques are recommended for quantifying Resocortol in biological samples, and what parameters ensure accuracy?

- Methodological Answer : Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for detecting this compound in urine and serum. Key parameters include collision energy (15–25 eV), ion transitions (e.g., 361.2 → 325.1, 269.1), and retention time consistency (5.22 ± 0.01 min). Calibration curves should use internal standards like Prednisone d4 to correct matrix effects .

Q. How do this compound’s structural properties influence its glucocorticoid receptor binding affinity?

- Methodological Answer : this compound’s molecular formula (C₂₂H₃₂O₄) and functional groups (e.g., hydroxyl and ketone moieties) determine its receptor interaction. Molecular docking studies should compare its binding energy with cortisol (C₂₁H₃₀O₅) and assess steric effects of substituents like the butyrate group in derivatives (e.g., this compound butyrate, C₂₆H₃₈O₅) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s anti-inflammatory efficacy across experimental models?

- Methodological Answer : Systematic meta-analyses using PICOT frameworks (Population: in vitro/in vivo models; Intervention: dosage; Comparison: placebo/active controls; Outcome: cytokine reduction) can identify confounding variables (e.g., species-specific metabolism). Additionally, dose-response curves should be normalized to tissue-specific bioavailability metrics .

Q. What strategies optimize this compound derivative synthesis while preserving bioactivity?

- Methodological Answer : Semi-synthetic modifications (e.g., esterification at C21) require purity validation via NMR (≥95% purity) and HPLC (retention time ±0.1 min). Stability assays (pH 7.4 buffer, 37°C) should confirm hydrolytic resistance, and in vitro screens (e.g., NF-κB inhibition) must correlate structural changes with potency .

Q. How should pharmacokinetic studies address this compound’s variable tissue distribution?

- Methodological Answer : Radiolabeled this compound (³H or ¹⁴C) enables tissue-specific tracking via autoradiography. Compartmental modeling (e.g., two-photon microscopy for real-time liver/kidney uptake) paired with mass balance studies (excretion routes) can clarify distribution mechanisms .

Q. What experimental designs mitigate batch-to-batch variability in this compound formulations?

- Methodological Answer : Rigorous quality control protocols include:

- Particle size analysis : Laser diffraction (D90 <10 µm for uniform dissolution).

- Forced degradation studies : Exposure to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) to identify instability triggers.

- Bioequivalence testing : Parallel-group designs comparing AUC₀–24h and Cmax across batches .

Data Analysis & Reproducibility

Q. How can researchers validate this compound’s mechanism of action amid conflicting transcriptomic data?

- Methodological Answer : Integrate multi-omics datasets (RNA-seq, proteomics) using pathway enrichment tools (e.g., KEGG hsa04080 for glucocorticoid signaling). Discrepancies require sensitivity analyses (e.g., leave-one-out validation) and orthogonal assays (CRISPR knockdown of NR3C1 to confirm target specificity) .

Q. What statistical approaches are suitable for small-sample this compound studies without compromising power?

- Methodological Answer : Bayesian hierarchical models accommodate limited data by borrowing strength from prior distributions (e.g., historical cortisol EC50 values). Resampling techniques (bootstrapping 10,000 iterations) estimate confidence intervals robustly .

Ethical & Reporting Standards

Q. How should preclinical this compound studies adhere to FAIR data principles?

- Methodological Answer :

- Findability : Deposit raw MS/MS spectra in repositories (e.g., MetaboLights) with DOI-linked metadata.

- Accessibility : Share animal protocols via platforms like protocols.io .

- Interoperability : Use controlled vocabularies (e.g., ChEBI for compound ID).

- Reusability : Provide Jupyter notebooks for data preprocessing pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.